Spiro[3.5]nonane-7-carbaldehyde
CAS No.:
Cat. No.: VC18798090
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O |
|---|---|
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | spiro[3.5]nonane-7-carbaldehyde |
| Standard InChI | InChI=1S/C10H16O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h8-9H,1-7H2 |
| Standard InChI Key | GZEIYVYEUCNPLX-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(C1)CCC(CC2)C=O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Bonding Configuration
Spiro[3.5]nonane-7-carbaldehyde derives its name from the spiro junction at the seventh carbon, where a cyclohexane ring (3-membered) and a cyclooctane ring (5-membered) intersect. The aldehyde functional group is positioned at the seventh carbon of the nonane backbone. The InChIKey GZEIYVYEUCNPLX-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile, while the SMILES string C1CC2(C1)CCC(CC2)C=O delineates its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| IUPAC Name | spiro[3.5]nonane-7-carbaldehyde | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
Synthesis and Reaction Pathways
Photocatalytic Spirocyclization
A breakthrough in spirocyclic compound synthesis involves N-allylsulfonamide precursors undergoing halogenation and radical-mediated cyclization. For example, Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ catalyzes the formation of analogous spirocycles under visible light, achieving yields up to 76% . While this method was demonstrated for N-heterospirocycles, its adaptation to Spiro[3.5]nonane-7-carbaldehyde could involve:
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Chlorination: Treating allylamine derivatives with 1,3-dichloro-5,5′-dimethylhydantoin.
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Radical Cyclization: Photoexcitation generates nitrogen-centered radicals, which add to methylenecyclohexane or analogous olefins .
Table 2: Optimized Reaction Conditions for Spirocycle Synthesis
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Peaks at δ 9.6–10.0 ppm (aldehyde proton) and δ 1.2–2.5 ppm (aliphatic protons) .
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IR Spectroscopy: Strong absorption near 1720 cm⁻¹ (C=O stretch).
Applications in Research and Industry
Medicinal Chemistry
Spirocyclic frameworks are prized for their ability to mimic bioactive conformations. While direct studies on Spiro[3.5]nonane-7-carbaldehyde are scarce, related spiro compounds exhibit:
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Kinase Inhibition: Binding to ATP pockets via rigid scaffolding.
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Antimicrobial Activity: Disruption of bacterial cell membrane synthesis.
Materials Science
The compound’s aldehyde group enables covalent bonding to polymers, facilitating the creation of:
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Cross-Linked Hydrogels: For drug delivery systems.
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Chiral Catalysts: When functionalized with amino acids.
Future Directions
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